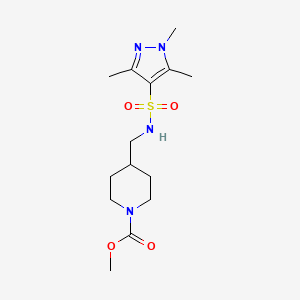
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid, also known as PPAC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and molecular biology. PPAC is a pyrimidine derivative that contains a piperidine ring and a pyridine ring, making it a unique structure that can be easily synthesized and modified for different purposes.
Mechanism of Action
The mechanism of action of 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid is not fully understood, but it is believed to involve the binding of the compound to specific receptors and enzymes, leading to the inhibition of their activity. 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid has been shown to bind to the adenosine A2A receptor and inhibit its activity, leading to a decrease in dopamine release. It has also been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of dopamine release, the modulation of immune responses, and the induction of apoptosis in cancer cells. 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid has also been found to have anti-inflammatory effects, which may be related to its inhibition of the adenosine A2A receptor.
Advantages and Limitations for Lab Experiments
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid has several advantages for lab experiments, including its ease of synthesis, its stability, and its ability to be modified for different purposes. However, 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid, including the development of new drugs based on its structure and the investigation of its potential applications in other fields such as molecular biology and materials science. Some of the possible future directions for 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid research include:
1. Development of 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
2. Investigation of the role of 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid in modulating immune responses and its potential applications in immunotherapy.
3. Development of 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid-based materials for use in electronic and optoelectronic devices.
4. Investigation of the potential of 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid as a tool for studying the structure and function of enzymes and receptors.
In conclusion, 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid is a unique and versatile compound that has potential applications in various fields of science. Its ease of synthesis, stability, and ability to be modified make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid and its potential applications in different fields.
Synthesis Methods
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid can be synthesized using various methods, including the reaction of 4-chloro-2-pyridinecarboxylic acid with piperidine and 2-aminopyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid.
Scientific Research Applications
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to have inhibitory effects on various enzymes and receptors, including the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-piperidin-1-yl-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(21)12-10-17-15(19-8-2-1-3-9-19)18-13(12)11-4-6-16-7-5-11/h4-7,10H,1-3,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIQVJIEDSJRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)

![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)

![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)
![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)